molecular formula C8H7BrN2O B598836 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1204298-60-1

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B598836
CAS No.: 1204298-60-1
M. Wt: 227.061
InChI Key: HSLZMAWJHILVMP-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methoxy group at the 5-position . The exact orientation of these groups and their impact on the compound’s properties would require further study.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It should be stored in a refrigerator under an inert atmosphere . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for the study of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine could involve further exploration of its potential as a FGFR inhibitor . This could include detailed studies of its synthesis, mechanism of action, and potential applications in cancer therapy .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis and reduced cell growth. The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity At higher doses, toxic effects such as weight loss and organ damage have been observed These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFRs affects the metabolic flux and levels of metabolites involved in cell proliferation and survival . Additionally, the compound may undergo metabolic transformations in the liver, leading to the formation of metabolites that could influence its activity and toxicity. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy Studies have shown that the compound can penetrate cell membranes and accumulate in cancer cells, where it exerts its inhibitory effects on FGFRs

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and inhibits their activity . Additionally, the compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLZMAWJHILVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695647
Record name 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-60-1
Record name 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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